Glyceryl tri(oleate-1-13C)

Catalog No.
S1912262
CAS No.
82005-46-7
M.F
C57H104O6
M. Wt
888.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(oleate-1-13C)

CAS Number

82005-46-7

Product Name

Glyceryl tri(oleate-1-13C)

IUPAC Name

2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

888.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1

InChI Key

PHYFQTYBJUILEZ-UBEHWWNBSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC

Metabolic Studies

One primary application of Glyceryl tri(oleate-1-13C) is in investigating fat metabolism. By incorporating this isotopically labeled triolein into a cell culture or animal diet, researchers can track the fate of the fatty acids within the system. Since the ¹³C label is readily detectable by mass spectrometry, scientists can measure the incorporation of oleic acid into different cellular components or tissues. This allows them to study aspects of lipid absorption, transport, storage, and oxidation .

Isotope Tracing Experiments

Glyceryl tri(oleate-1-13C) is also useful for isotope tracing experiments. In these studies, the labeled triolein is administered to a biological system, and then researchers analyze various samples, such as blood, tissues, or excreta, using mass spectrometry. By identifying the presence and abundance of ¹³C-labeled fragments, scientists can gain insights into various metabolic pathways and track the breakdown products of the triolein molecule .

Investigation of Lipid-Protein Interactions

The ¹³C enrichment in Glyceryl tri(oleate-1-13C) can also be employed to study interactions between lipids and proteins. By incorporating this labeled triolein into a system containing proteins, researchers can utilize techniques like ¹³C-NMR spectroscopy to investigate how the fatty acids bind to the protein molecules. This information provides valuable insights into the role of lipids in various cellular processes .

Glyceryl tri(oleate-1-13C) is a stable isotope-labeled triglyceride, specifically a derivative of glyceryl trioleate where all three oleic acid chains are labeled with the carbon-13 isotope. Its chemical formula is C57H104O6C_{57}H_{104}O_6 and it has a molecular weight of 885.43 g/mol. This compound is primarily used in research applications, particularly in metabolic studies and tracing experiments due to its isotopic labeling, which allows for enhanced detection and analysis in biological systems .

Typical of triglycerides:

  • Hydrolysis: In the presence of water and an enzyme such as lipase, glyceryl tri(oleate-1-13C) can be hydrolyzed into glycerol and oleic acid.
  • Transesterification: This reaction involves the exchange of the fatty acid chains with another alcohol, leading to the formation of different esters.
  • Oxidation: Under certain conditions, the oleic acid chains can be oxidized to form peroxides or other oxidation products.

These reactions are important for understanding the biochemical behavior of triglycerides in various environments .

Glyceryl tri(oleate-1-13C) exhibits biological activities similar to those of its non-labeled counterpart, glyceryl trioleate. It plays a role in lipid metabolism and can be utilized as a source of energy. Its isotopic labeling allows researchers to trace metabolic pathways involving fats more effectively, providing insights into lipid absorption, transport, and utilization in organisms .

The synthesis of glyceryl tri(oleate-1-13C) typically involves:

  • Esterification: This process combines glycerol with oleic acid under heat and acidic conditions (often using sulfuric acid as a catalyst). The reaction can be represented as follows:
    Glycerol+3×Oleic AcidGlyceryl tri oleate +3×Water\text{Glycerol}+3\times \text{Oleic Acid}\rightarrow \text{Glyceryl tri oleate }+3\times \text{Water}
  • Isotopic Labeling: To obtain the carbon-13 labeled version, oleic acid must be sourced from carbon-13 enriched materials or synthesized with carbon-13 during the esterification process .

Glyceryl tri(oleate-1-13C) has several applications:

  • Metabolic Studies: Used extensively in research to trace lipid metabolism.
  • Nutritional Research: Helps in understanding fat absorption and metabolism in various biological systems.
  • Pharmaceutical Research: Investigates drug delivery systems that utilize lipid-based carriers.

Its unique labeling makes it invaluable for studies requiring precise tracking of metabolic pathways .

Research involving glyceryl tri(oleate-1-13C) often focuses on its interactions with various biological molecules:

  • Protein Interactions: Studies have shown how triglycerides interact with proteins involved in lipid metabolism.
  • Cell Membrane Dynamics: The compound can influence membrane fluidity and permeability, affecting cellular processes.
  • Enzymatic Activity: Glyceryl tri(oleate-1-13C) can serve as a substrate for enzymes like lipases, providing insights into enzymatic mechanisms .

Glyceryl tri(oleate-1-13C) shares similarities with several other triglycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:

Compound NameChemical FormulaUnique Feature
Glyceryl trioleateC57H104O6C_{57}H_{104}O_6Non-labeled version
Glyceryl trilinoleateC57H104O6C_{57}H_{104}O_6Contains linoleic acid instead
Glyceryl tripalmitateC51H98O6C_{51}H_{98}O_6Contains palmitic acid chains
Glyceryl triarachidateC63H126O6C_{63}H_{126}O_6Contains arachidic acid chains

The primary distinction of glyceryl tri(oleate-1-13C) lies in its isotopic labeling, which enhances its utility in metabolic tracing studies compared to its non-labeled counterparts .

This compound exemplifies how stable isotopes can be employed to deepen our understanding of biochemical processes, making it a vital tool in both research and application contexts.

XLogP3

22.4

Dates

Modify: 2023-08-16

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